3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Description
3-Ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with ethyl (position 3), methyl (positions 4 and 8), and a 2-oxocyclohexyloxy group (position 7). The compound’s synthesis likely involves Claisen condensation, as described for structurally related intermediates in , where cyclohexanone reacts with diethyl oxalate to form a 2-oxocyclohexyl-containing precursor. This method offers cost efficiency, as cyclohexanone is cheaper than cycloheptanone, and yields ~75% for hexacyclic derivatives.
While direct biological data for this compound is absent, coumarins with similar substitution patterns exhibit antimicrobial, antitumor, and receptor-binding activities. For instance, analogs with 7-oxy substituents demonstrate significant binding to glucagon receptors (GCGR), a target for type II diabetes therapy.
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C19H22O4/c1-4-13-11(2)14-9-10-16(12(3)18(14)23-19(13)21)22-17-8-6-5-7-15(17)20/h9-10,17H,4-8H2,1-3H3 |
InChI Key |
FUKQFVKPKIBOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC3CCCCC3=O)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among coumarin derivatives lie in substituents at positions 3, 4, 7, and 6. Below is a comparative analysis:
Key Observations
Substituent Effects on Lipophilicity and Bioavailability The hexyl chain at position 3 () increases molecular weight (370.49 vs. The epoxide group in ZX-AN052591 () introduces reactivity for further functionalization but may reduce stability.
Impact of 7-Oxy Substituents on Biological Activity
- The 2-oxocyclohexyloxy group in the target compound and ’s analog is associated with moderate synthetic yields (75%) and cost efficiency.
- In contrast, the prenyloxy group (3-methylbut-2-en-1-yl) in ZINC06623951 () confers high GCGR binding affinity (Glide score: -9.53 kcal/mol), suggesting that bulky, hydrophobic 7-substituents enhance receptor interactions.
Synthetic Accessibility Cyclohexanone-based intermediates (e.g., 2-oxocyclohexyl derivatives) are synthesized with higher yields (75%) compared to cycloheptanone analogs (68%). This makes the target compound’s substituent more economically viable.
Conformational Flexibility
- The benzylidene-3-oxobutoxy group in ’s compound induces conformational variability in the crystal structure, which could influence intermolecular interactions in biological systems.
Q & A
Basic: What synthetic strategies are commonly employed to prepare substituted coumarin derivatives like 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one?
Answer:
Substituted coumarins are typically synthesized via:
- Pechmann condensation : Reaction of phenols with β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) to form the coumarin core .
- O-Alkylation : Introduction of the 2-oxocyclohexyloxy group via nucleophilic substitution using 2-oxocyclohexanol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Functional group modification : Methyl and ethyl groups are introduced via Friedel-Crafts alkylation or Grignard reactions .
Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Answer:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the 2-oxocyclohexyloxy group shows characteristic downfield shifts for carbonyl (δ ~200-210 ppm in ¹³C) and cyclohexyl protons (δ 1.5–2.5 ppm in ¹H) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced: How can synthetic yields of the 2-oxocyclohexyloxy substituent be optimized?
Answer:
- Solvent selection : Use DMF or acetone to enhance nucleophilicity of the hydroxyl group in 2-oxocyclohexanol .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate O-alkylation .
- Temperature control : Conduct reactions under reflux (60–80°C) to balance reactivity and side-product formation .
Note : Monitor steric hindrance from the cyclohexanone ring, which may require extended reaction times (~24–48 hrs) .
Advanced: How can contradictory bioactivity data (e.g., cytotoxicity vs. inactivity) be resolved for structurally similar coumarins?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, while bulky groups (e.g., 2-oxocyclohexyloxy) may reduce membrane permeability .
- Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and exposure times. Conflicting results in (IC₅₀ variability) highlight the need for dose-response curves .
- Molecular docking : Model interactions with biological targets (e.g., DNA topoisomerase II) to rationalize activity discrepancies .
Advanced: What computational approaches predict the photochemical stability of this coumarin derivative?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps. Lower gaps correlate with higher photoreactivity .
- UV-Vis simulations : Predict absorption maxima using TD-DFT. For example, conjugation with the 2-oxocyclohexyloxy group may redshift λmax compared to unsubstituted coumarins .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile/water in ) to assess aggregation-induced quenching .
Advanced: How to address spectral overlap in NMR characterization of complex substituents?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the cyclohexyl carbonyl and adjacent methine protons confirm substituent connectivity .
- Isotopic labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns .
- Variable-temperature NMR : Reduce signal broadening caused by restricted rotation in the cyclohexanone ring .
Advanced: What strategies improve the solubility of this hydrophobic coumarin for in vitro assays?
Answer:
- Prodrug design : Introduce hydrophilic moieties (e.g., PEGylated hydrazides in ) via post-synthetic modification .
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain biocompatibility while enhancing solubility .
- Nanoparticle encapsulation : Employ liposomes or PLGA nanoparticles to improve bioavailability .
Advanced: How to validate the purity of intermediates during multi-step synthesis?
Answer:
- HPLC-DAD/MS : Use reverse-phase C18 columns with UV detection (λ = 254–320 nm for coumarins) and mass confirmation .
- Elemental analysis : Verify C, H, N content (±0.3% theoretical) for crystalline intermediates .
- Melting point consistency : Compare observed vs. literature values (e.g., sharp mp ~180–185°C for coumarin derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
